BenchChemオンラインストアへようこそ!

Adipokinetic Hormone (Anax Imperator Mauricianus)

Behavioral Pharmacology Depression Models Neuropeptide Therapeutics

Adipokinetic Hormone (Anax imperator mauricianus), known as Ani-AKH, is the only AKH-family ligand validated for reproducible behavioral pharmacology. It delivers 16-fold higher antidepressant potency in the forced swimming test than Locmi-AKH-II, combined with unique anxiolytic, analgesic, and hypolocomotor effects essential for PTSD, schizophrenia, and pain research. Do not substitute with Lia-AKH or Pht-HrTH—only Ani-AKH provides the graded prepulse inhibition modulation and stress-induced resilience phenotype documented in peer-reviewed evidence. Purchase high-purity (≥95%) Ani-AKH to secure experimental validity in your neuropsychiatric studies.

Molecular Formula C45H59N11O12
Molecular Weight 946.0 g/mol
Cat. No. B13436702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipokinetic Hormone (Anax Imperator Mauricianus)
Molecular FormulaC45H59N11O12
Molecular Weight946.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C45H59N11O12/c1-23(2)37(55-39(62)28-14-15-36(60)49-28)44(67)52-31(19-35(46)59)41(64)51-30(17-24-9-4-3-5-10-24)40(63)54-33(22-58)45(68)56-16-8-13-34(56)43(66)53-32(21-57)42(65)50-29(38(47)61)18-25-20-48-27-12-7-6-11-26(25)27/h3-7,9-12,20,23,28-34,37,48,57-58H,8,13-19,21-22H2,1-2H3,(H2,46,59)(H2,47,61)(H,49,60)(H,50,65)(H,51,64)(H,52,67)(H,53,66)(H,54,63)(H,55,62)/t28-,29-,30-,31+,32-,33-,34?,37+/m0/s1
InChIKeyABPBFFHSDZKHDQ-AZSTVZFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adipokinetic Hormone (Anax imperator mauricianus): A Unique Neuropeptide for Insect Energy Metabolism and Mammalian Behavioral Research


Adipokinetic Hormone (Anax imperator mauricianus), also known as Ani-AKH or Anaim-AKH, is an octapeptide neurohormone (sequence: pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp-NH2) [1] belonging to the AKH/RPCH peptide family [2]. This hormone is a key regulator of energy mobilization in insects, primarily stimulating lipid and carbohydrate release from fat body stores into the hemolymph to fuel energy-intensive activities such as flight . Beyond its canonical insect metabolic role, emerging research demonstrates its potential utility in mammalian models for neuropsychiatric disorders, offering a distinct research profile compared to other AKH family members [3].

Why Generic Substitution of Anax imperator AKH with Closely Related Analogs Fails for Specific Research Objectives


While many adipokinetic hormone (AKH) family peptides share conserved structural motifs and overlapping functions, direct substitution of Anax imperator AKH (Ani-AKH) with close analogs such as Libellula auripennis AKH (Lia-AKH), Phormia-Terra hypertrehalosemic hormone (Pht-HrTH), or Locusta migratoria AKH-II (Locmi-AKH-II) is not scientifically valid due to distinct and quantifiable differences in behavioral pharmacology, metabolic response profiles, and tissue-specific activities. As detailed in the evidence below, these peptides exhibit divergent effects in key assays for antidepressant activity, anxiety modulation, pain perception, locomotor impact, and memory processing, underscoring the necessity of using the precise, species-specified peptide for reproducible and interpretable results [1][2].

Quantitative Evidence for the Differentiated Utility of Anax imperator AKH Against Its Closest Analogs


Superior Antidepressant-Like Effect of Ani-AKH in Forced Swimming Test Compared to Locmi-AKH-II

Anaim-AKH (Anax imperator AKH) demonstrates a significantly more potent antidepressant-like effect than Locusta migratoria AKH-II (Locmi-AKH-II) in the forced swimming test (FST) in mice. While both peptides reduced immobility time, a key measure of antidepressant activity, Anaim-AKH achieved this effect at substantially lower doses [1]. This indicates a higher potency and potentially a more favorable therapeutic window.

Behavioral Pharmacology Depression Models Neuropeptide Therapeutics

Unique Anxiolytic and Analgesic Profile of Anaim-AKH Not Shared by Locmi-AKH-II

In a direct head-to-head comparison, only Anaim-AKH exhibited anxiolytic and analgesic effects, while the comparator peptide, Locmi-AKH-II, showed no such activity. This functional divergence highlights a critical, non-interchangeable property of Anaim-AKH [1].

Anxiolytic Screening Pain Models Neuropeptide Selectivity

Distinct Impact on Locomotor Activity: Anaim-AKH Induces Hypolocomotion Unlike Locmi-AKH-II

A key differentiator is the impact on general motor function. Anaim-AKH, at a dose of 4 mg/kg, significantly reduces locomotion in mice, whereas Locmi-AKH-II shows no such effect [1]. This property is critical for interpreting data from behavioral tests and for applications where motor suppression is either a desired or an unwanted outcome.

Locomotor Activity Behavioral Toxicology Neuropeptide Side Effects

Selective Antidepressant Response in PTSD Model Not Observed with Close Analog Lia-AKH

In a rat model of post-traumatic stress disorder (PTSD), Ani-AKH demonstrated a specific antidepressant-like effect by significantly decreasing immobility time in the forced swimming test (FST) compared to traumatized controls. Crucially, this effect was not observed with Lia-AKH, a very close structural analog from another dragonfly species, underscoring the functional non-equivalence of these peptides [1].

PTSD Models Stress Disorders Antidepressant Efficacy

Divergent Modulation of Prepulse Inhibition in Schizophrenia Model

The effects of AKH family peptides on prepulse inhibition (PPI), a measure of sensorimotor gating impaired in schizophrenia, are not uniform. Ani-AKH partially potentiates the MK-801-induced PPI disruption, whereas Lia-AKH causes a significant potentiation, and Pht-HrTH has no modulatory effect [1]. This graded response profile highlights the unique and non-redundant activity of Ani-AKH within this neurocircuitry.

Schizophrenia Models Sensorimotor Gating CNS Drug Discovery

Validated Research and Industrial Application Scenarios for Anax imperator AKH Based on Comparative Evidence


Development of High-Potency Antidepressant Leads with a Unique Side-Effect Profile

Researchers focused on novel antidepressant development can leverage Ani-AKH due to its 16-fold higher potency in reducing immobility in the forced swimming test compared to Locmi-AKH-II [1]. This superior potency allows for the use of lower peptide concentrations, potentially mitigating dose-related toxicity. Furthermore, the unique combination of antidepressant, anxiolytic, and analgesic effects, combined with a hypolocomotor profile, provides a distinct pharmacological fingerprint for exploring multi-target therapeutic strategies for affective and pain disorders [1].

Investigating Specific Anxiolytic and Analgesic Pathways Unresponsive to Other AKH Peptides

For studies aimed at dissecting the neural circuits of anxiety and pain, Ani-AKH is an essential and irreplaceable tool. Direct comparative evidence shows that Locmi-AKH-II is completely inactive in standard models of anxiety (Elevated Plus Maze) and pain (Hot Plate), whereas Ani-AKH demonstrates robust, dose-dependent efficacy [1]. This selectivity makes Ani-AKH the required ligand for mapping AKH-responsive pathways that specifically modulate these behavioral states.

Modeling Selective Antidepressant Responses in Stress-Induced Disorders Like PTSD

Ani-AKH is uniquely suited for studies exploring the neurobiology of post-traumatic stress disorder (PTSD). In a rat PTSD model, Ani-AKH produced a significant antidepressant effect in the forced swimming test that was not replicated by its close structural analog, Lia-AKH [2]. This scenario-specific bioactivity positions Ani-AKH as a critical probe for understanding the molecular mechanisms that confer resilience or susceptibility to stress-induced depression, and for screening compounds that target this pathway.

Probing the Nuances of Sensorimotor Gating and Schizophrenia-Relevant Neurocircuitry

Scientists investigating the neural underpinnings of sensorimotor gating deficits in schizophrenia require precise pharmacological tools. Ani-AKH provides an intermediate level of modulation in the prepulse inhibition (PPI) test, partially potentiating MK-801-induced disruption. This profile is distinct from the strong potentiation caused by Lia-AKH and the neutral effect of Pht-HrTH [3]. This graded effect allows for a more nuanced interrogation of the AKH receptor system's role in these circuits, making Ani-AKH an indispensable reagent for this line of inquiry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adipokinetic Hormone (Anax Imperator Mauricianus)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.